Trichloromercury(1-)
Description
Trichloromercury(1-), with the CAS registry number 14988-07-9, is a mercury-containing compound classified under the broader category of mercury halides. Its molecular structure consists of a mercury atom bonded to three chlorine atoms, forming a negatively charged ion (1-). This compound is part of a family of mercury-based substances that exhibit diverse chemical behaviors and applications, ranging from industrial catalysts to historical use in pharmaceuticals (now largely discontinued due to toxicity concerns).
Properties
CAS No. |
14988-07-9 |
|---|---|
Molecular Formula |
Cl3Hg- |
Molecular Weight |
306.95 g/mol |
IUPAC Name |
trichloromercury(1-) |
InChI |
InChI=1S/3ClH.Hg/h3*1H;/q;;;+2/p-3 |
InChI Key |
QKBUAEBYBWUDMV-UHFFFAOYSA-K |
Canonical SMILES |
Cl[Hg-](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloromercurate(1-) can be synthesized through the reaction of mercury(II) chloride with a suitable chloride source under controlled conditions. One common method involves the slow evaporation process, where mercury(II) chloride is reacted with an organic cation such as 4-chloroaniline in an aqueous solution. The resulting product is then crystallized through slow evaporation .
Industrial Production Methods
In industrial settings, the production of trichloromercurate(1-) typically involves the reaction of mercury(II) chloride with a chloride salt in a solvent such as water or ethanol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Trichloromercurate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, one or more chloride ions in the complex can be replaced by other ligands such as bromide or iodide ions.
Redox Reactions: The mercury center in trichloromercurate(1-) can participate in oxidation-reduction reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the use of halide salts (e.g., sodium bromide or sodium iodide) in aqueous or alcoholic solutions. The reaction conditions include moderate temperatures and neutral to slightly acidic pH.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like potassium permanganate can be used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
Substitution Reactions: The major products are the substituted halomercurate complexes, such as [HgBr3]- or [HgI3]-.
Redox Reactions: The products can include elemental mercury, mercury(I) chloride, or other mercury-containing species depending on the specific reaction conditions.
Scientific Research Applications
Trichloromercurate(1-) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.
Biology: The compound has been studied for its interactions with biological molecules and its potential use as an antimicrobial agent.
Medicine: Research has explored its potential use in medical diagnostics and as a therapeutic agent, although its toxicity limits its practical applications.
Mechanism of Action
The mechanism by which trichloromercurate(1-) exerts its effects involves the interaction of the mercury center with various molecular targets. In biological systems, the compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The chloride ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Mercury Compounds
To contextualize trichloromercury(1-), a comparative analysis with structurally or functionally analogous mercury compounds is essential.
Tribromomercury(1-) (CAS 21388-05-6)
- Structural Similarity : Like trichloromercury(1-), tribromomercury(1-) is a mercury halide but substitutes chlorine with bromine. The larger atomic radius of bromine may reduce lattice energy and alter solubility compared to its chlorine counterpart.
- However, direct experimental data on this compound’s behavior are sparse .
Thiodimercury(I) (CAS 51595-71-2)
- Compositional Difference : Thiodimercury(I) contains sulfur (thio-group) instead of halides. Sulfur’s higher polarizability compared to chlorine likely enhances its ability to form stable complexes with soft Lewis acids like mercury.
- Toxicity Profile : Sulfur-containing mercury compounds often exhibit distinct toxicological pathways, such as interaction with thiol groups in enzymes, which may differ from the oxidative stress mechanisms of halogenated mercury species .
Trisodium [3-[[2-(Carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]-(1,2-dicarboxylatoethylsulfanyl)mercury (CAS 67479-01-0)
- Complexity: This organomercury compound features a multifunctional ligand system, including carboxylate and sulfanyl groups. Such complexity likely enhances its stability in biological systems compared to simpler halides like trichloromercury(1-).
Data Table: Key Identifiers and Structural Features
| Compound Name | CAS Number | Primary Ligands | Charge | Notable Features |
|---|---|---|---|---|
| Trichloromercury(1-) | 14988-07-9 | Cl⁻ | 1- | Halogen-dominated reactivity |
| Tribromomercury(1-) | 21388-05-6 | Br⁻ | 1- | Larger halide, potential solubility shifts |
| Thiodimercury(I) | 51595-71-2 | S⁻ | N/A | Sulfur interaction with biomolecules |
| Organomercury trisodium complex | 67479-01-0 | Carboxylate/Sulfanyl | N/A | High structural complexity |
Research Findings and Limitations
- Toxicity Concerns : Mercury compounds, including trichloromercury(1-), are universally toxic due to mercury’s ability to bioaccumulate and disrupt cellular functions. Chlorinated variants may generate reactive chlorine species under physiological conditions, exacerbating oxidative damage .
- Data Gaps : The evidence provided lacks quantitative data (e.g., thermodynamic stability, spectroscopic signatures) for trichloromercury(1-) and its analogs. Further experimental studies are required to elucidate reaction mechanisms and environmental persistence.
- Contradictions: No direct contradictions are noted in the evidence, but the absence of comprehensive datasets highlights the need for updated research, particularly given regulatory shifts away from mercury-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
